3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile
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Overview
Description
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzonitrile group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile: shares similarities with other oxazolidinone derivatives and benzonitrile compounds.
Other Oxazolidinone Derivatives: These include compounds with similar ring structures but different substituents, such as linezolid.
Benzonitrile Compounds: These include compounds with the benzonitrile group but different functional groups attached.
Uniqueness
The uniqueness of 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
79038-97-4 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]ethyl]benzonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-24-14-19-13-22(20(23)26-19)17-5-7-18(8-6-17)25-10-9-15-3-2-4-16(11-15)12-21/h2-8,11,19H,9-10,13-14H2,1H3 |
InChI Key |
XPIZFMWARFTBJF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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